

Spectroscopic Profile of 2,1,3-Benzoxadiazole-5-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2,1,3-Benzoxadiazole-5-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **2,1,3-Benzoxadiazole-5-carbaldehyde** (CAS No: 32863-33-5).^{[1][2][3]} Due to the limited availability of directly published spectra for this specific molecule, this document combines reported data for the parent compound, 2,1,3-Benzoxadiazole, with established spectroscopic principles for aromatic aldehydes to present a predicted yet accurate profile. This guide is intended to support research, drug development, and quality control activities where this compound is of interest.

Chemical and Physical Properties

2,1,3-Benzoxadiazole-5-carbaldehyde is a solid, stable compound under normal temperature and pressure.^[1] Its core structure consists of a fused benzoxadiazole ring system with a carbaldehyde group at the 5-position. This substitution pattern is expected to significantly influence its electronic and, therefore, its spectroscopic properties.

Property	Value	Reference
CAS Number	32863-33-5	[1][2][3]
Molecular Formula	C ₇ H ₄ N ₂ O ₂	[1][2]
Molecular Weight	148.12 g/mol	[1][2]
Melting Point	58 °C	[1][3]
Boiling Point	277.3 °C at 760 mmHg	[1]
Flash Point	121.5 °C	[1]
Appearance	White needle-like crystals	[4]

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2,1,3-Benzoxadiazole-5-carbaldehyde**. These predictions are based on the analysis of the parent 2,1,3-benzoxadiazole and the known effects of an aldehyde substituent on an aromatic system.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is predicted to show signals in the aromatic region, with the aldehyde proton being the most downfield-shifted signal. The protons on the benzoxadiazole ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring.

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~10.1	s	-	Aldehyde CHO
~8.3	d	~1.5	H-4
~8.0	dd	~9.0, 1.5	H-6
~7.8	d	~9.0	H-7

¹³C NMR Spectroscopy (Predicted)

The ^{13}C NMR spectrum will be characterized by the presence of a signal for the carbonyl carbon of the aldehyde group at a significantly downfield chemical shift. The aromatic carbons will appear in the typical range for substituted benzene rings.

Chemical Shift (δ , ppm)	Assignment
~192	C=O (Aldehyde)
~150	C-3a
~145	C-7a
~135	C-5
~129	C-6
~122	C-4
~118	C-7

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will prominently feature a strong absorption band corresponding to the carbonyl stretch of the aromatic aldehyde. Characteristic bands for the aromatic ring and the C-H stretches of the aldehyde group are also expected.

Wavenumber (cm^{-1})	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~2850, ~2750	Weak	Aldehyde C-H Stretch (Fermi doublet)
~1705	Strong	C=O Stretch (Aromatic Aldehyde)
~1600, ~1540, ~1480	Medium-Strong	Aromatic C=C Stretch
~1350	Medium	C-N Stretch
~1200	Medium	In-plane C-H Bend
~900-700	Strong	Out-of-plane C-H Bend

UV-Visible (UV-Vis) Spectroscopy (Predicted)

The UV-Vis spectrum, likely recorded in a solvent such as ethanol or acetonitrile, is expected to show absorptions corresponding to π - π^* transitions within the aromatic system. The presence of the aldehyde group in conjugation with the benzoxadiazole ring may lead to a red-shift compared to the parent compound.

λ_{max} (nm)	Molar Absorptivity (ϵ , L·mol ⁻¹ ·cm ⁻¹)	Solvent	Assignment
~250-270	> 10,000	Ethanol	π - π^* transition
~320-340	> 5,000	Ethanol	n- π^* transition

Mass Spectrometry (MS) (Predicted)

The mass spectrum, under electron ionization (EI), is expected to show a prominent molecular ion peak. Fragmentation will likely involve the loss of the aldehyde group.

m/z	Relative Intensity (%)	Assignment
148	High	[M] ⁺ (Molecular Ion)
119	Moderate	[M-CHO] ⁺
91	Moderate	[M-CHO-N] ⁺ or [M-CHO-CO] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2,1,3-Benzoxadiazole-5-carbaldehyde** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.

- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 0-16 ppm.
 - Number of Scans: 16-64, depending on concentration.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Spectral Width: 0-220 ppm.
 - Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
 - Relaxation Delay: 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .

- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a stock solution of **2,1,3-Benzoxadiazole-5-carbaldehyde** in a UV-grade solvent (e.g., ethanol, acetonitrile, or methanol) at a concentration of approximately 1 mM. From the stock solution, prepare a dilute solution (e.g., 10-50 μM) to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Scan Range: 200-800 nm.
 - Blank: Use the same solvent as used for the sample solution in a matched quartz cuvette.
 - Path Length: 1 cm quartz cuvette.
- Data Processing: The absorbance spectrum is baseline-corrected against the solvent blank.

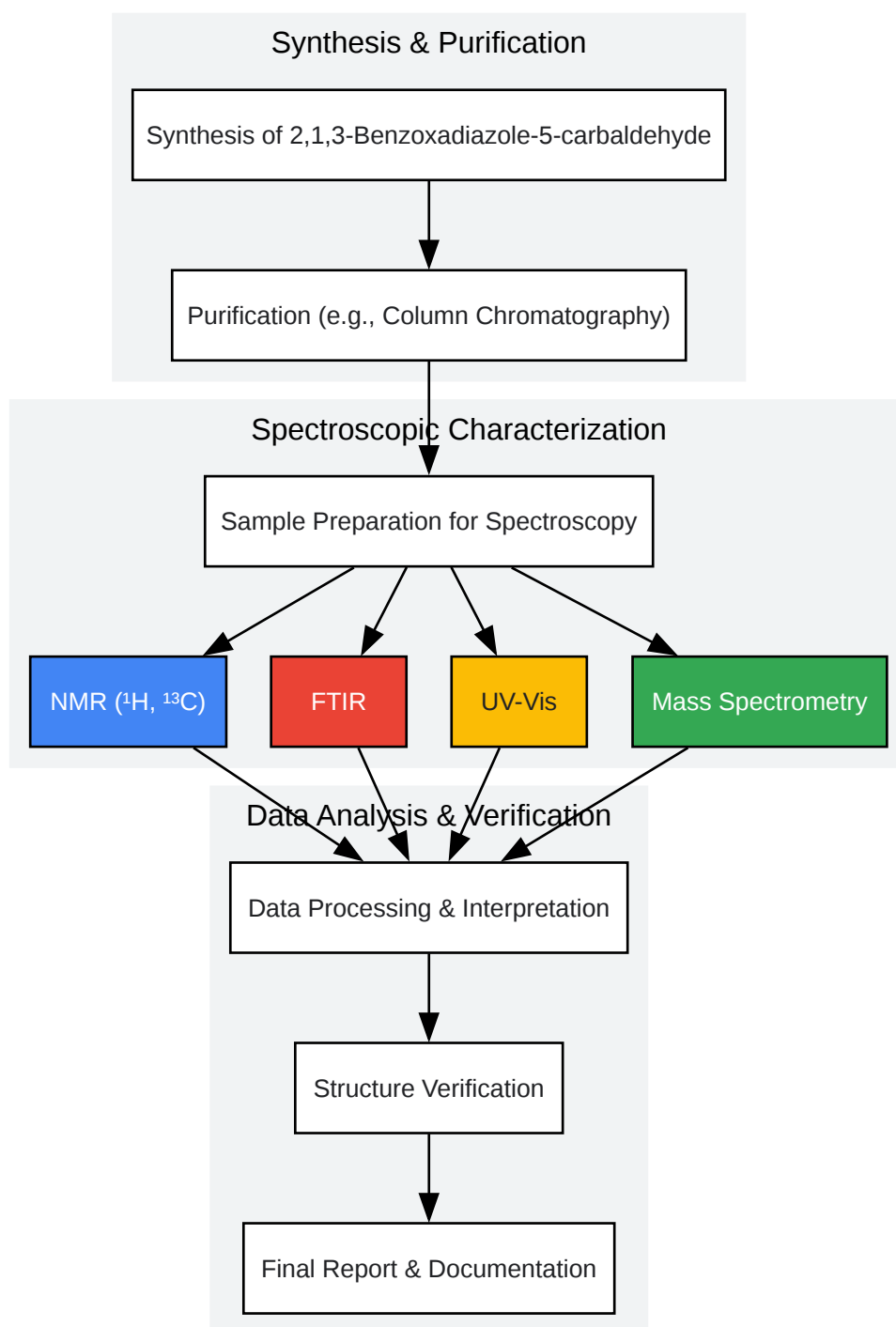
Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample (~ 0.1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.
- Data Acquisition (GC-MS):
 - GC Column: A non-polar capillary column (e.g., DB-5ms).
 - Injection Mode: Split or splitless.

- Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.
- MS Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
- Data Processing: The mass spectrum is analyzed to identify the molecular ion peak and major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a synthesized batch of **2,1,3-Benzoxadiazole-5-carbaldehyde**.



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Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of **2,1,3-Benzoxadiazole-5-carbaldehyde**. For definitive structural confirmation and purity assessment,

it is recommended to acquire actual experimental data for the specific batch of the compound under investigation.

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